molecular formula C11H6ClNO2 B14302181 Benzoxazole, 5-chloro-2-(2-furanyl)- CAS No. 123119-68-6

Benzoxazole, 5-chloro-2-(2-furanyl)-

Cat. No.: B14302181
CAS No.: 123119-68-6
M. Wt: 219.62 g/mol
InChI Key: WIRPQNBGAHXHGX-UHFFFAOYSA-N
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Description

Benzoxazole, 5-chloro-2-(2-furanyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5-position and a furan ring at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For Benzoxazole, 5-chloro-2-(2-furanyl)-, the synthetic route may involve the reaction of 5-chloro-2-aminophenol with 2-furancarboxaldehyde under acidic or basic conditions . Catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 5-chloro-2-(2-furanyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of benzoxazole, 5-chloro-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with target molecules . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoxazole, 5-chloro-2-(2-furanyl)- include other benzoxazole derivatives such as:

Uniqueness

Benzoxazole, 5-chloro-2-(2-furanyl)- is unique due to the presence of both a chlorine atom and a furan ring, which can impart distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity in substitution reactions, while the furan ring can contribute to its biological activity and interaction with molecular targets .

Properties

CAS No.

123119-68-6

Molecular Formula

C11H6ClNO2

Molecular Weight

219.62 g/mol

IUPAC Name

5-chloro-2-(furan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H

InChI Key

WIRPQNBGAHXHGX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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